2,3-Dimethoxy-2'-hydroxychalcone
CAS No.: 42220-80-4
Cat. No.: VC0191097
Molecular Formula: C17H16O4
Molecular Weight: 284.31 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 42220-80-4 |
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Molecular Formula | C17H16O4 |
Molecular Weight | 284.31 g/mol |
IUPAC Name | 3-(2,3-dimethoxyphenyl)-1-(2-hydroxyphenyl)prop-2-en-1-one |
Standard InChI | InChI=1S/C17H16O4/c1-20-16-9-5-6-12(17(16)21-2)10-11-15(19)13-7-3-4-8-14(13)18/h3-11,18H,1-2H3 |
Standard InChI Key | HKKXNGSRSNONCJ-UHFFFAOYSA-N |
SMILES | COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O |
Canonical SMILES | COC1=CC=CC(=C1OC)C=CC(=O)C2=CC=CC=C2O |
Chemical Properties and Structure
2,3-Dimethoxy-2'-hydroxychalcone exhibits specific chemical characteristics that define its reactivity and biological potential. The compound is structurally distinguished by its chalcone backbone with strategically positioned functional groups.
Basic Identification
The compound can be identified through the following chemical parameters:
Parameter | Value |
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CAS Number | 42220-80-4 |
Molecular Formula | C17H16O4 |
Molecular Weight | 284.31 g/mol |
SMILES Notation | COC1=C(OC)C(\C=C\C(=O)C2=CC=CC=C2O)=CC=C1 |
Standard Purity | ≥95% (HPLC) |
The molecular structure features two methoxy groups at positions 2 and 3 on one aromatic ring and a hydroxyl group at position 2' on the other aromatic ring, connected by the α,β-unsaturated carbonyl system characteristic of chalcones .
Structural Features
The compound belongs to the flavonoid family, specifically the chalcone subclass, which is characterized by an open-chain configuration with two aromatic rings (A and B) linked by a three-carbon α,β-unsaturated carbonyl system. The presence of the hydroxyl group at position 2' on ring A enables the formation of hydrogen bonds, significantly influencing its biological activities and chemical reactivity.
The methoxy groups at positions 2 and 3 on ring B contribute to its lipophilicity and affect its absorption, distribution, and biological interactions. These structural elements are critical determinants of the compound's pharmacological potential, particularly its anti-inflammatory and anticancer activities.
Synthesis Methods
The production of 2,3-Dimethoxy-2'-hydroxychalcone typically involves established synthetic routes that have been optimized for laboratory and potential industrial applications.
Claisen-Schmidt Condensation
The primary method for synthesizing 2,3-Dimethoxy-2'-hydroxychalcone is the Claisen-Schmidt condensation reaction. This approach involves the condensation of 2-hydroxy-3-methoxyacetophenone with 2-methoxybenzaldehyde in the presence of an appropriate base.
The reaction proceeds according to the following pathway:
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Base-catalyzed enolate formation from 2-hydroxy-3-methoxyacetophenone
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Nucleophilic attack of the enolate on the carbonyl carbon of 2-methoxybenzaldehyde
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Dehydration to form the α,β-unsaturated carbonyl system
Reaction Conditions
The optimal reaction conditions for the synthesis of 2,3-Dimethoxy-2'-hydroxychalcone typically include:
Parameter | Condition |
---|---|
Base | Sodium hydroxide or potassium hydroxide |
Solvent | Ethanol or methanol |
Temperature | Room temperature to slightly elevated |
Reaction Time | Variable (typically 12-24 hours) |
Purification | Recrystallization from appropriate solvents |
These conditions can be modified to improve yield and purity, with careful attention to the reaction temperature and base concentration to minimize side reactions.
Biological Activities
2,3-Dimethoxy-2'-hydroxychalcone exhibits several significant biological activities that have been documented in research studies, positioning it as a compound of interest for pharmaceutical applications.
Anti-inflammatory Properties
Recent research has demonstrated that 2,3-Dimethoxy-2'-hydroxychalcone possesses notable anti-inflammatory properties. A significant study revealed that this compound can ameliorate tumor necrosis factor (TNF)-α-induced inflammatory responses .
Specifically, 2,3-Dimethoxy-2'-hydroxychalcone modulates the expression of intercellular adhesion molecules, which plays a crucial role in the development of inflammatory skin conditions such as atopic dermatitis. The compound appears to inhibit the infiltration of leukocytes into the skin, a key process in inflammatory skin disease progression .
Antioxidant Effects
The hydroxyl group at position 2' contributes to the potential antioxidant activity of 2,3-Dimethoxy-2'-hydroxychalcone. This structural feature enables the compound to:
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Scavenge free radicals
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Chelate metal ions
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Inhibit lipid peroxidation
Research Findings
Scientific investigations into 2,3-Dimethoxy-2'-hydroxychalcone have revealed specific biological activities and potential therapeutic applications.
Effects on TNF-α-induced Processes
A notable study published in 2016 investigated the modulatory effects of 2,3-Dimethoxy-2'-hydroxychalcone on tumor necrosis factor (TNF)-α-induced inflammatory processes. The research demonstrated that this compound effectively ameliorates TNF-α-induced responses, suggesting potential applications in treating inflammatory conditions .
The study findings indicate that 2,3-Dimethoxy-2'-hydroxychalcone can modulate the expression of intercellular adhesion molecules that are upregulated during inflammatory responses. This modulation represents a potential mechanism through which the compound exerts its anti-inflammatory effects .
Role in Inflammatory Skin Diseases
Research has specifically linked 2,3-Dimethoxy-2'-hydroxychalcone to potential therapeutic applications in inflammatory skin conditions. The compound's ability to influence adhesion molecule expression appears particularly relevant to conditions like atopic dermatitis .
The infiltration of leukocytes into the skin represents a critical step in the progression of inflammatory skin diseases. By modulating this process, 2,3-Dimethoxy-2'-hydroxychalcone may offer a novel approach to managing these conditions, potentially with fewer side effects than conventional therapies .
Applications
The unique properties of 2,3-Dimethoxy-2'-hydroxychalcone position it for various applications across scientific and industrial domains.
Pharmaceutical Development
The demonstrated anti-inflammatory properties of 2,3-Dimethoxy-2'-hydroxychalcone suggest its potential utility in pharmaceutical development. Specific applications may include:
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Development of topical formulations for inflammatory skin conditions
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Research into novel anti-inflammatory agents
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Investigation as a lead compound for drug discovery programs
The compound's modulation of TNF-α-induced processes makes it particularly relevant for conditions where this inflammatory pathway plays a significant role .
Material Science
2,3-Dimethoxy-2'-hydroxychalcone is used in the development of new materials, leveraging its unique chemical structure and properties. Its applications in this field may include:
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Precursor for the synthesis of novel polymers
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Component in specialized coatings and materials
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Building block for functional materials with specific optical or electronic properties
Analytical Standard
The compound is available as an analytical standard with chromatographic purity (≥95% by HPLC), making it valuable for:
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Qualitative determination in research settings
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Reference material for identifying and quantifying compounds in natural products
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Quality control in pharmaceutical and natural product analysis
Comparison with Similar Compounds
2,3-Dimethoxy-2'-hydroxychalcone is one of several dimethoxy-hydroxychalcone derivatives, each with distinct properties and potential applications.
Structural Comparisons
When compared to related compounds, 2,3-Dimethoxy-2'-hydroxychalcone exhibits distinct structural characteristics that influence its biological activities:
Compound | Methoxy Positions | Hydroxyl Position | Key Differences |
---|---|---|---|
2,3-Dimethoxy-2'-hydroxychalcone | 2 and 3 | 2' | Subject of this article |
3,4-Dimethoxy-2'-hydroxychalcone | 3 and 4 | 2' | Different methoxy positioning affects binding to biological targets |
2,4-Dimethoxy-2'-hydroxychalcone | 2 and 4 | 2' | Meta positioning of methoxy groups versus ortho in the subject compound |
These structural variations result in different biological activities and potential applications, highlighting the importance of precise functional group positioning in chalcone derivatives.
Biological Activity Comparisons
The different positions of methoxy groups in these chalcone derivatives influence their biological activities:
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2,3-Dimethoxy-2'-hydroxychalcone: Shows notable anti-inflammatory effects, particularly in TNF-α-induced processes .
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3,4-Dimethoxy-2'-hydroxychalcone: Demonstrates interaction with acetylcholinesterase and influences on the NF-κB pathway.
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2,4-Dimethoxy-2'-hydroxychalcone: Exhibits anti-inflammatory, antioxidant, and potential anticancer properties through different molecular targets.
These comparative activities underscore how subtle structural differences significantly impact the biological properties and potential therapeutic applications of chalcone derivatives.
Storage Parameter | Recommendation |
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Temperature | <+8°C (refrigerated) |
Environment | Dry and dark place |
Container | Airtight, preferably amber glass |
Humidity | Low humidity conditions |
Following these storage guidelines helps preserve the compound's integrity and prevents degradation through oxidation or hydrolysis .
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